molecular formula C9H9NOS B14884353 3-Phenyl-1,3-thiazolidin-2-one

3-Phenyl-1,3-thiazolidin-2-one

Cat. No.: B14884353
M. Wt: 179.24 g/mol
InChI Key: BXZCEFSYLJKPNE-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-thiazolidin-2-one is a heterocyclic compound featuring a thiazolidinone core substituted with a phenyl group at the 3-position. This scaffold is notable for its diverse pharmacological activities, including anticonvulsant, antibacterial, antiviral, and antidiabetic properties . The compound’s structure has been confirmed via X-ray crystallography, revealing a planar thiazolidinone ring and a phenyl group oriented perpendicular to the ring plane, which influences its electronic and steric properties . Its bioactivity is attributed to the thioamide moiety and aromatic substituents, which facilitate interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-phenyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C9H9NOS/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

BXZCEFSYLJKPNE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenylthiazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of an aromatic aldehyde with a thiol and an amine in the presence of a catalyst. This multicomponent reaction typically proceeds under mild conditions and can be carried out in a one-pot synthesis . Another method involves the cyclization of a β-mercaptoamine with an α-haloketone .

Industrial Production Methods

Industrial production of 3-phenylthiazolidin-2-one often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as nano-catalysis and click chemistry are utilized to achieve efficient synthesis with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-phenylthiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenylthiazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

  • Structural Features : A methyl group at the para position of the phenyl ring and a thioxo group at position 2.
  • X-ray studies show that substituent position (ortho, meta, para) affects molecular packing and intermolecular interactions .

b. (2S)-2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

  • Structural Features : A nitro group (electron-withdrawing) at the para position of the phenyl ring.
  • This modification is common in antimicrobial and anticancer agents .
Heterocyclic Ring Modifications

a. 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

  • Structural Features : A benzyl group at position 3 and a sulfanylidene (C=S) group replacing the carbonyl.
  • Benzyl substitution may enhance π-π stacking in protein binding .

b. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

  • Structural Features: A thiadiazole ring fused to the thiazolidinone core, with fluorophenyl and methoxyphenyl groups.
  • Impact : The thiadiazole ring introduces additional hydrogen-bonding sites and aromaticity, which can improve binding affinity. Fluorine’s electronegativity may enhance metabolic stability .
Functional Group Additions

a. 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one

  • Structural Features: Hydroxyimino and imino groups at positions 4 and 4.
  • Impact : These groups enable chelation with metal ions (e.g., Pd(II), Rh(III)), making the compound useful in spectrophotometric metal detection .

b. N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides

  • Structural Features : A benzyl-thiazole moiety linked to a furamide group.
  • Impact : The furamide group introduces additional hydrogen-bonding capacity, explored for anticancer properties in recent studies .

Comparative Data Table

Compound Name Structural Features Key Properties/Activities References
3-Phenyl-1,3-thiazolidin-2-one Phenyl at C3, thiazolidinone core Anticonvulsant, antibacterial
3-(4-Methylphenyl)-2-thioxo-thiazolidin-4-one 4-methylphenyl, thioxo group Enhanced lipophilicity
(2S)-2-(4-Nitrophenyl)-3-phenyl-thiazolidinone 4-nitrophenyl, chiral center at C2 Electrophilic reactivity
3-Benzyl-2-sulfanylidene-thiazolidin-4-one Benzyl, sulfanylidene Redox activity
5-Hydroxyimino-4-imino-thiazolidin-2-one Hydroxyimino, imino Metal chelation (Pd(II), Rh(III))

Key Research Findings

  • Substituent Position : Para-substituted derivatives (e.g., methyl or nitro groups) exhibit distinct electronic effects compared to ortho/meta analogs, influencing both crystallographic packing and bioactivity .
  • Metal Coordination: Thiazolidinones with imino/hydroxyimino groups (e.g., ) serve as analytical reagents for metal detection, highlighting their versatility beyond medicinal chemistry .

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